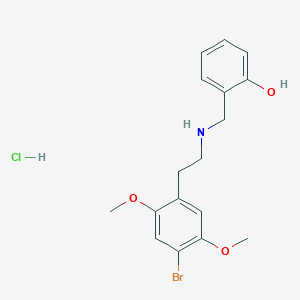

25B-NBOH hydrochloride

Description

Properties

IUPAC Name |

2-[[2-(4-bromo-2,5-dimethoxyphenyl)ethylamino]methyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO3.ClH/c1-21-16-10-14(18)17(22-2)9-12(16)7-8-19-11-13-5-3-4-6-15(13)20;/h3-6,9-10,19-20H,7-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POIOFOVTMBOTDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CCNCC2=CC=CC=C2O)OC)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 25B-NBOH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

25B-NBOH hydrochloride is a potent and selective synthetic agonist for the serotonin (B10506) 5-HT2A and 5-HT2C receptors. As a member of the N-benzylphenethylamine class of compounds, it has garnered significant interest within the scientific community for its potential applications in neuroscience research, particularly in studies related to serotonergic signaling pathways and their roles in cognition and perception. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a review of its pharmacological profile. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is the hydrochloride salt of 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine. Its chemical structure is characterized by a substituted phenethylamine (B48288) core, which is crucial for its interaction with serotonin receptors.

| Property | Value | Reference |

| Chemical Name | 2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride | [1] |

| Synonyms | 2C-B-NBOH HCl, NBOH-2C-B HCl | [2] |

| Molecular Formula | C17H20BrNO3 • HCl | [1][3] |

| Molecular Weight | 402.71 g/mol | [1][3] |

| Melting Point | 193.93 °C | [3] |

| Appearance | Neat solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in methanol (B129727). | [4] |

| CAS Number | 1539266-16-4 | [1][2][4] |

Analytical Data

The structural confirmation and purity of this compound are typically assessed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (1H NMR) is a key analytical technique for the structural elucidation of this compound.

| Parameter | Value |

| Instrument | 400 MHz NMR Spectrometer |

| Solvent | Methanol-d4 |

| Reference | Tetramethylsilane (TMS) at 0 ppm |

| Internal Standard | 1,4-BTMSB-d4 |

| Sample Preparation | ~12 mg/mL in methanol-d4 |

Specific peak assignments would be determined from the actual spectrum.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of 25B-NBOH is known to cause thermal degradation to 2C-B, a related phenethylamine.[2] Derivatization is often required for intact analysis. The following parameters are for the analysis of the base form.

| Parameter | Value |

| Instrument | Agilent Gas Chromatograph with MS Detector |

| Column | HP-5 MS (30m x 0.25 mm x 0.25 µm) or equivalent |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280°C |

| MSD Transfer Line Temp. | 280°C |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

| Oven Program | 100°C for 1 min, ramp to 280°C at 12°C/min, hold for 9 min |

| Injection | 1 µL, Split ratio 25:1 |

| Mass Scan Range | 30-550 amu |

| Retention Time | 9.67 min |

The mass spectrum would show characteristic fragmentation patterns.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

| Parameter | Value |

| Technique | Attenuated Total Reflectance (ATR) with a diamond crystal |

| Spectral Range | 4000-400 cm-1 |

The spectrum would exhibit characteristic peaks for O-H, N-H, C-H (aromatic and aliphatic), C-O, and C-Br bonds.[3]

Pharmacology

This compound is a potent agonist at the 5-HT2A and 5-HT2C receptors.[4][5][6] This activity is believed to be the primary mechanism underlying its psychoactive effects.

| Receptor | Binding Affinity (pKi) | Reference |

| 5-HT2A | 8.3 | [4][5][6][7] |

| 5-HT2C | 9.4 | [4][5][6][7] |

The high affinity for these receptors suggests that 25B-NBOH can be a valuable tool for probing the function of these receptors in various physiological and pathological processes.

Experimental Protocols

Synthesis of this compound

An expeditious method for the synthesis of 25B-NBOH involves the reaction of 2C-B (4-bromo-2,5-dimethoxyphenethylamine) with salicylaldehyde (B1680747) followed by reduction and conversion to the hydrochloride salt.

Methodology:

-

Schiff Base Formation: Equimolar amounts of 2C-B and salicylaldehyde are dissolved in a suitable solvent (e.g., methanol or ethanol) and stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Reduction: The resulting Schiff base intermediate is then reduced. A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH4), added portion-wise at a reduced temperature (e.g., 0 °C).

-

Workup and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude 25B-NBOH freebase can be purified by column chromatography.

-

Salt Formation: The purified freebase is dissolved in a suitable solvent (e.g., diethyl ether), and a solution of hydrochloric acid in ether is added dropwise to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.

Receptor Binding Assay (Radioligand Competition)

The binding affinity of this compound for 5-HT2A and 5-HT2C receptors can be determined using a radioligand competition binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT2A or 5-HT2C receptor are prepared.

-

Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) and varying concentrations of this compound.

-

Incubation: The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, and the pKi is the negative logarithm of the Ki.

Functional Assay (Calcium Flux)

The agonist activity of this compound at 5-HT2A and 5-HT2C receptors, which are Gq/11-coupled, can be assessed by measuring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture: Cells stably expressing the human 5-HT2A or 5-HT2C receptor are seeded in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader.

-

Compound Addition: Varying concentrations of this compound are added to the wells.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.

-

Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) and the maximum effect (Emax) are determined from the dose-response curve.

Signaling Pathways

Activation of 5-HT2A and 5-HT2C receptors by an agonist like 25B-NBOH initiates a cascade of intracellular events primarily through the Gq/11 signaling pathway.

Pathway Description:

-

Receptor Activation: 25B-NBOH binds to and activates the 5-HT2A or 5-HT2C receptor.

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq/11 protein, causing its activation and dissociation from the βγ-subunits.

-

PLC Activation: The activated Gαq/11 subunit binds to and activates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Cellular Response: Activated PKC and elevated Ca2+ levels lead to the phosphorylation of various downstream target proteins, resulting in a cascade of cellular responses.

Conclusion

This compound is a valuable research tool for investigating the serotonergic system. Its high affinity and selectivity for 5-HT2A and 5-HT2C receptors make it an ideal ligand for studying the roles of these receptors in health and disease. The information and protocols provided in this technical guide offer a comprehensive resource for researchers working with this compound. As with any potent psychoactive substance, appropriate safety precautions and handling procedures should be strictly followed in a laboratory setting.

References

- 1. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A cluster of 25B-NBOH poisonings following exposure to powder sold as lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 25B-NBOH (hydrochloride) - Analytical Standards - CAT N°: 18328 [bertin-bioreagent.com]

- 5. caymanchem.com [caymanchem.com]

- 6. 25B-NBOH - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

25B-NBOH hydrochloride serotonin receptor affinity and selectivity

An In-depth Technical Guide on the Serotonin (B10506) Receptor Affinity and Selectivity of 25B-NBOH Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2-({[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) is a potent psychedelic compound derived from the phenethylamine (B48288) hallucinogen 2C-B.[1] As a member of the NBOH class of designer drugs, it has garnered significant interest within the scientific community for its potent interaction with serotonin receptors.[1] Understanding the precise affinity and selectivity of 25B-NBOH for various serotonin (5-HT) receptor subtypes is critical for elucidating its pharmacological mechanism of action, potential therapeutic applications, and toxicological profile. This technical guide provides a comprehensive overview of the serotonin receptor binding profile of this compound, detailed experimental methodologies for its characterization, and visualization of the associated signaling pathways.

Serotonin Receptor Affinity & Selectivity

25B-NBOH is a high-affinity agonist at specific serotonin receptors, primarily targeting the 5-HT₂ subfamily.[1][2] Its potent activity at the 5-HT₂ₐ receptor is believed to be the primary driver of its hallucinogenic effects, a mechanism shared with other classic psychedelics.[3] The available quantitative data on its binding affinity is summarized below.

Data Presentation: Binding Affinity of this compound

The binding affinity of a compound for a receptor is typically expressed by the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the native ligand. A lower Ki value indicates a higher binding affinity. The data presented are derived from studies utilizing radioligand binding assays.[1][2]

| Receptor Subtype | pKi | Ki (nM) | Reference |

| 5-HT₂ₐ | 8.3 | 5.01 | [1][2] |

| 5-HT₂C | 9.4 | 0.40 | [1][2] |

Note: pKi is the negative base-10 logarithm of the Ki value. The Ki values were calculated from the reported pKi values (Ki = 10⁻ᵖᴷⁱ).

Based on this data, 25B-NBOH demonstrates sub-nanomolar affinity for the 5-HT₂C receptor and low nanomolar affinity for the 5-HT₂ₐ receptor, indicating it is a highly potent ligand for both subtypes. The compound shows notable selectivity for the 5-HT₂C receptor over the 5-HT₂ₐ receptor. A comprehensive selectivity profile against a wider panel of serotonin and other neurotransmitter receptors is not extensively documented in the public literature.

Experimental Protocols

The determination of receptor binding affinity is fundamentally achieved through radioligand binding assays.[4][5] These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[4][5]

Detailed Methodology: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of this compound for the 5-HT₂ₐ and 5-HT₂C receptors.

1. Membrane Preparation:

-

Source: Use cell lines stably expressing the human 5-HT₂ₐ or 5-HT₂C receptor (e.g., HEK293 or CHO cells) or homogenized brain tissue from appropriate animal models.[6]

-

Homogenization: Tissues or cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.[6]

-

Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and large debris. The resulting supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

-

Washing: The membrane pellet is resuspended in fresh buffer and centrifuged again to wash away endogenous substances.[6]

-

Storage: The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquoted, and stored at -80°C until use. Protein concentration is determined using a standard method like the BCA assay.[6]

2. Assay Procedure (Filtration Method):

-

Assay Buffer: A typical binding buffer is 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

-

Radioligand Selection: A specific radiolabeled antagonist with high affinity for the target receptor is used. For example, [³H]ketanserin for 5-HT₂ₐ or [³H]mesulergine for 5-HT₂C.

-

Competition Setup: The assay is performed in 96-well plates.[6] Each well contains:

- A fixed amount of membrane preparation (e.g., 50-120 µg protein for tissue, 3-20 µg for cells).[6]

- A fixed concentration of the selected radioligand (typically at or near its Kd value).

- A range of concentrations of the unlabeled test compound, this compound (e.g., 10 concentrations over a five-log unit range).[5]

- Wells for determining total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a saturating concentration of a known unlabeled ligand, e.g., 10 µM ketanserin).

-

Incubation: The plates are incubated, typically for 60-90 minutes at a controlled temperature (e.g., 30°C), to allow the binding to reach equilibrium.[6]

3. Separation and Counting:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through.[5][6]

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[6]

-

Scintillation Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a scintillation counter.[6]

4. Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding for each concentration of 25B-NBOH.

-

IC₅₀ Determination: The specific binding data is plotted against the logarithm of the competitor (25B-NBOH) concentration. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of 25B-NBOH that inhibits 50% of the specific binding of the radioligand).

-

Ki Calculation: The IC₅₀ is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[6]

Mandatory Visualizations

Signaling Pathways

25B-NBOH acts as an agonist at 5-HT₂ₐ and 5-HT₂C receptors. Both of these receptor subtypes are G-protein coupled receptors (GPCRs) that primarily couple to the Gαq/11 signaling pathway.[7] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.

Caption: Gαq/11 signaling pathway activated by 25B-NBOH at 5-HT₂ receptors.

Experimental Workflow

The workflow for a competitive radioligand binding assay is a sequential process designed to ensure accurate and reproducible determination of a compound's binding affinity.

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. 25B-NBOH - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Discovery of β-Arrestin-Biased 25CN-NBOH-Derived 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Analysis of 25B-NBOH Hydrochloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 25B-NBOH hydrochloride, a potent serotonergic N-benzylphenethylamine. Designed for researchers, scientists, and drug development professionals, this document details the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic profiles of the compound. Furthermore, it outlines the experimental protocols for data acquisition and illustrates the key signaling pathways associated with its pharmacological activity.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were acquired in methanol-d4. The data presented is based on analyses reported in forensic toxicology literature, providing a detailed structural elucidation of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (Methanol-d4)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.30 | d, J=7.7 Hz | Ar-H |

| 7.17 | s | Ar-H |

| 6.95 - 6.89 | m | Ar-H |

| 4.23 | s | Ar-CH₂-N |

| 3.80 | s | OCH₃ |

| 3.78 | s | OCH₃ |

| 3.23 | t, J=7.5 Hz | Ar-CH₂-CH₂-N |

| 3.01 | t, J=7.5 Hz | Ar-CH₂-CH₂-N |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Methanol-d4)

| Chemical Shift (δ) ppm | Assignment |

| 157.9 | Ar-C |

| 153.8 | Ar-C |

| 152.0 | Ar-C |

| 132.9 | Ar-CH |

| 131.8 | Ar-CH |

| 129.8 | Ar-CH |

| 126.7 | Ar-C |

| 120.2 | Ar-C |

| 118.0 | Ar-CH |

| 116.9 | Ar-CH |

| 115.8 | Ar-C |

| 57.1 | OCH₃ |

| 56.9 | OCH₃ |

| 49.1 | Ar-CH₂-N |

| 47.9 | Ar-CH₂-CH₂-N |

| 29.0 | Ar-CH₂-CH₂-N |

Mass Spectrometry (MS)

Mass spectrometric analysis of this compound reveals a distinct fragmentation pattern useful for its identification. The data below was obtained via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 3: LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment |

| 366.07 | 349.0 | [M+H-NH₃]⁺ |

| 259.0 | [M+H-C₇H₇O]⁺ | |

| 231.0 | [C₁₀H₁₂BrO₂]⁺ | |

| 107.1 | [C₇H₇O]⁺ |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy provides information on the functional groups present in this compound.

Table 4: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Description |

| 3200-2800 | O-H and N-H stretching |

| 3000-2850 | C-H stretching (aromatic and aliphatic) |

| 1590, 1490 | Aromatic C=C stretching |

| 1250 | Asymmetric C-O-C stretching (ether) |

| 1040 | Symmetric C-O-C stretching (ether) |

| 800-600 | C-H bending (aromatic) |

Experimental Protocols

The following protocols are representative of the methods used to obtain the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (~5-10 mg) was dissolved in approximately 0.6 mL of methanol-d4. ¹H and ¹³C NMR spectra were recorded on a 600 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Two-dimensional NMR experiments, including HSQC and HMBC, were performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry analyses were performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ionization mode. A solution of this compound was introduced into the system. The precursor ion was selected and subjected to collision-induced dissociation to generate product ion spectra.

Infrared Spectroscopy (ATR-FTIR)

The infrared spectrum was obtained using an ATR-FTIR spectrometer. A small amount of the solid this compound was placed directly on the ATR crystal, and the spectrum was recorded over a range of 4000-600 cm⁻¹.

Signaling Pathways and Experimental Workflow

25B-NBOH is a potent agonist at the serotonin (B10506) 5-HT2A and 5-HT2C receptors. The following diagrams illustrate the primary signaling cascades initiated by the activation of these receptors and a general workflow for the spectroscopic analysis of the compound.

In Vitro Biotransformation of 25B-NBOH in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro biotransformation of 25B-NBOH, a potent synthetic hallucinogen, within human liver microsomes (HLMs). Understanding the metabolic fate of this compound is crucial for forensic toxicology, clinical pharmacology, and the development of potential therapeutic interventions. This document details the experimental protocols for studying its metabolism, presents key quantitative data on metabolite formation, and visualizes the metabolic pathways and experimental workflows.

Introduction

25B-NBOH (2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-hydroxybenzyl)ethanamine) is a designer drug of the NBOH family, which are derivatives of the 2C series of phenethylamines. Like its analogues, 25B-NBOH is a potent agonist of the serotonin (B10506) 5-HT2A receptor. The in vitro study of its metabolism using human liver microsomes provides a critical model for understanding its biotransformation in the human body, primarily mediated by cytochrome P450 (CYP) enzymes. This guide synthesizes available research to offer a detailed perspective on the metabolic pathways and the analytical procedures used to identify its metabolites.

Experimental Protocols

The following section outlines a typical experimental protocol for the in vitro metabolism of 25B-NBOH using pooled human liver microsomes. This methodology is based on established procedures for studying the metabolism of novel psychoactive substances.

Materials and Reagents

-

Test Compound: 25B-NBOH

-

Enzyme Source: Pooled Human Liver Microsomes (HLMs)

-

Cofactors: NADPH, UDPGA (for Phase II metabolism studies)

-

Buffer: Potassium phosphate (B84403) buffer (pH 7.4)

-

Quenching Solution: Acetonitrile (B52724) or methanol

-

Analytical Standards: Certified reference materials for 25B-NBOH and its expected metabolites, if available.

Incubation Procedure

-

Preparation of Incubation Mixture: A typical incubation mixture contains 25B-NBOH, pooled HLMs (e.g., 10 mg/mL), and potassium phosphate buffer. The mixture is pre-warmed to 37°C.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of the cofactor NADPH. For investigating Phase II metabolism, UDPGA would also be included.

-

Incubation: The reaction mixture is incubated at 37°C for a specified period, for instance, 180 minutes, to allow for sufficient metabolite formation.[1]

-

Termination of Reaction: The reaction is stopped by adding a cold quenching solution, such as acetonitrile, which precipitates the proteins.

-

Sample Preparation for Analysis: The quenched mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected for analysis.

Analytical Methodology

The identification and quantification of 25B-NBOH and its metabolites are typically performed using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS), such as a UHPLC-Q-Exactive Orbitrap MS.[1]

-

Chromatographic Separation: A C18 column is commonly used to separate the parent compound from its more polar metabolites. A gradient elution with mobile phases such as water with formic acid and acetonitrile with formic acid is employed.

-

Mass Spectrometric Detection: High-resolution mass spectrometry allows for the accurate mass measurement of the parent drug and its metabolites, facilitating their identification. Fragmentation patterns (MS/MS) are used to elucidate the structures of the metabolites.

Quantitative Data on Metabolite Formation

The in vitro metabolism of 25B-NBOH in HLMs primarily yields monohydroxylated and dehydrogenated metabolites. The relative abundance of these metabolites provides insight into the major biotransformation pathways.

| Metabolite ID | Proposed Biotransformation | Relative Peak Area (%) | Status |

| B2-1 | Monohydroxylation | 56.61 | Major |

| B6 | Dehydrogenation | 17.78 | Major |

| B2-2 | Monohydroxylation | 17.43 | Major |

| Data sourced from Xiang et al., 2024[1][2] |

Enzyme Kinetics

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Contribution to Hepatic Clearance (%) |

| CYP2D6 | 0.010 - 13 (range for various NBOMes) | Not specified for 25B-NBOMe | 69 |

| CYP1A2 | Not specified | Not specified | Involved |

| CYP2B6 | Not specified | Not specified | Involved |

| CYP2C19 | Not specified | Not specified | Involved |

| CYP3A4 | Not specified | Not specified | Involved |

| Data for 25B-NBOMe from Caspar et al., 2018, can be considered as an estimate for 25B-NBOH.[1] |

These data suggest that CYP2D6 is a major contributor to the hepatic clearance of 25B-NBOMe and likely plays a significant role in the metabolism of 25B-NBOH.[1] The low Km values observed for NBOMes with CYP2C19 and CYP2D6 indicate a high affinity of these enzymes for this class of compounds.[1]

Visualizations

Experimental Workflow

Caption: Experimental workflow for the in vitro biotransformation of 25B-NBOH in HLMs.

Metabolic Pathways

Caption: Proposed metabolic pathways of 25B-NBOH in human liver microsomes.

Discussion of Metabolic Pathways

The biotransformation of 25B-NBOH in human liver microsomes proceeds through several key pathways, primarily categorized as Phase I and Phase II metabolism.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the parent molecule, generally making it more polar. For 25B-NBOH, the major observed Phase I pathways are:

-

Hydroxylation: This is the most predominant metabolic pathway, leading to the formation of monohydroxylated metabolites.[1][2] These are likely formed on the aromatic rings or the alkyl chain.

-

Dehydrogenation: The formation of a double bond, likely in the ethylamine (B1201723) linker, results in a dehydrogenated metabolite.[1][2]

-

O-Demethylation: Cleavage of one of the two methoxy (B1213986) groups on the phenethylamine (B48288) ring is a common metabolic route for related compounds and is expected for 25B-NBOH.[1][2]

-

N-Dealkylation: The removal of the N-(2-hydroxybenzyl) group is another potential pathway, which would yield the corresponding 2C-B compound.[1][2]

The cytochrome P450 enzyme system is the primary driver of these Phase I reactions.[3] Based on data from structurally similar NBOMes, CYP2D6, CYP3A4, CYP1A2, CYP2B6, and CYP2C19 are likely involved in the metabolism of 25B-NBOH.[1]

Phase II Metabolism

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion.

-

Glucuronidation: The hydroxyl groups on the parent 25B-NBOH molecule or those introduced during Phase I hydroxylation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).[1][2]

Conclusion

The in vitro biotransformation of 25B-NBOH in human liver microsomes is characterized by extensive Phase I metabolism, primarily hydroxylation and dehydrogenation, followed by potential Phase II glucuronidation. The identification of stable and abundant metabolites, such as the monohydroxylated and dehydrogenated forms, is critical for developing reliable analytical methods to detect 25B-NBOH intake in forensic and clinical settings. The significant role of CYP2D6, as suggested by data from related compounds, highlights a potential for drug-drug interactions and variability in metabolism due to genetic polymorphisms in this enzyme. Further research is warranted to fully elucidate the enzyme kinetics of 25B-NBOH and to characterize the full spectrum of its metabolites in vivo.

References

- 1. Human cytochrome P450 kinetic studies on six N-2-methoxybenzyl (NBOMe)-derived new psychoactive substances using the substrate depletion approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Purity and Formulation of 25B-NBOH Hydrochloride Analytical Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

25B-NBOH hydrochloride (2-(((4-bromo-2,5-dimethoxyphenethyl)amino)methyl)phenol hydrochloride) is a potent and selective agonist for the serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1][2][3] As a derivative of the phenethylamine (B48288) 2C-B, it is of significant interest in neuroscience research and forensic analysis. The availability of a well-characterized analytical standard is crucial for accurate and reproducible scientific investigations. This technical guide provides an in-depth overview of the purity, formulation, and analytical methodologies for the this compound analytical standard.

Physicochemical Properties and Formulation

Analytical standards of this compound are typically supplied as a neat solid or a calibrated solution in methanol (B129727).[3][4] The solid form is often a crystalline material, ensuring stability and ease of handling for the preparation of stock solutions.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Formal Name | 2-[[[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino]methyl]-phenol, monohydrochloride | [1] |

| CAS Number | 1539266-16-4 | [1] |

| Molecular Formula | C₁₇H₂₀BrNO₃ • HCl | [1] |

| Formula Weight | 402.7 g/mol | [1] |

| Purity | ≥98% | [1] |

| Formulation | A neat solid or a 1000 µg/mL solution in methanol | [1][4] |

| Storage | -20°C | [1] |

| Stability | ≥ 3 years (as supplied) | [3] |

Purity Assessment: Experimental Protocols

The purity of the this compound analytical standard is paramount for its use in quantitative analysis. A combination of chromatographic and spectroscopic techniques is employed to determine its purity and identify any potential impurities.

High-Performance Liquid Chromatography (HPLC-UV)

A stability-indicating HPLC-UV method is essential for assessing the purity of this compound and separating it from any degradation products or synthesis-related impurities. While a specific validated method for this compound is not publicly available, a general approach based on methods for similar phenethylamine analogs can be employed.[6][7][8]

Illustrative HPLC-UV Method Parameters:

| Parameter | Specification |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 284 nm[5] |

| Injection Volume | 10 µL |

Method Validation: The method should be validated according to ICH guidelines to ensure it is fit for its intended purpose.[9] Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and confirmation of 25B-NBOH. However, it is important to note that NBOH compounds can be thermally labile and may degrade to their corresponding 2C analogs in the hot GC inlet.[10][11] Derivatization can be employed to improve stability and chromatographic performance.

SWGDRUG Monograph GC-MS Protocol: [12]

| Parameter | Specification |

| Instrument | Agilent gas chromatograph with MS detector |

| Column | HP-5 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium at 1.5 mL/min |

| Injector Temperature | 280°C |

| Oven Program | 100°C (1 min), then ramp to 280°C at 12°C/min, hold for 9 min |

| MS Scan Range | 30-550 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a definitive technique for the structural elucidation and purity confirmation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the chemical structure.

SWGDRUG Monograph ¹H NMR Protocol: [12]

| Parameter | Specification |

| Instrument | 400 MHz NMR spectrometer |

| Sample Preparation | ~12 mg/mL in methanol-d₄ with TMS as an internal standard |

| Pulse Angle | 90° |

| Delay Between Pulses | 45 seconds |

Formulation and Stability

Solid Standard Formulation

The neat solid analytical standard is typically prepared through a final crystallization step during synthesis. This process is crucial for achieving high purity and a stable crystalline form. A common procedure involves dissolving the crude hydrochloride salt in a suitable solvent (e.g., methanol or ethanol) and inducing crystallization by cooling or the addition of an anti-solvent (e.g., diethyl ether).[13]

Solution Standard Formulation

A standard solution is often prepared in methanol at a concentration of 1000 µg/mL.[4]

Protocol for Preparation of a 1 mg/mL Solution Standard:

-

Accurately weigh approximately 1 mg of the this compound neat solid.

-

Quantitatively transfer the solid to a 1 mL volumetric flask.

-

Dissolve the solid in methanol.

-

Bring the flask to volume with methanol and mix thoroughly.

-

Store the solution at -20°C in a tightly sealed container to prevent solvent evaporation.

Stability and Forced Degradation

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[2][10] These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.

Typical Forced Degradation Conditions:

| Stress Condition | Reagent and Conditions |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours |

| Thermal Degradation | 105°C for 48 hours (solid state) |

| Photostability | Exposure to ICH-compliant light conditions |

Mechanism of Action and Signaling Pathways

25B-NBOH is a potent agonist at the serotonin 5-HT2A and 5-HT2C receptors.[1][2][3] Its interaction with the 5-HT2A receptor is believed to be responsible for its psychoactive effects. The 5-HT2A receptor signals through two primary pathways: the Gq-protein pathway and the β-arrestin pathway.

Gq-Protein Signaling Pathway

Activation of the Gq-protein pathway by a 5-HT2A agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Gq-Protein Signaling Pathway of 25B-NBOH at the 5-HT2A Receptor.

β-Arrestin Signaling Pathway

Upon agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin can be recruited to the 5-HT2A receptor. This leads to receptor desensitization, internalization, and the initiation of a distinct signaling cascade that is independent of G-protein activation. This can involve the activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

Caption: β-Arrestin Signaling Pathway of 25B-NBOH at the 5-HT2A Receptor.

Experimental Workflows

Purity Analysis Workflow

A typical workflow for the purity analysis of a new batch of this compound analytical standard involves a multi-step process to ensure its identity, purity, and quality.

Caption: Workflow for the Purity Analysis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the key aspects related to the purity and formulation of the this compound analytical standard. Adherence to rigorous analytical testing and proper formulation ensures the quality and reliability of this important research tool. The provided experimental protocols and workflow diagrams serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound.

References

- 1. pharmtech.com [pharmtech.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. ijcrt.org [ijcrt.org]

- 5. scispace.com [scispace.com]

- 6. bepls.com [bepls.com]

- 7. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]

- 8. scispace.com [scispace.com]

- 9. rjlbpcs.com [rjlbpcs.com]

- 10. rjptonline.org [rjptonline.org]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. repositorio.ufmg.br [repositorio.ufmg.br]

Toxicological Profile of 25B-NBOH in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

25B-NBOH (2-({[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]amino}methyl)phenol) is a potent synthetic hallucinogen derived from the phenethylamine (B48288) 2C-B. As a member of the NBOH family of compounds, it has emerged as a novel psychoactive substance (NPS) with significant potential for abuse and adverse health effects. This technical guide provides a comprehensive overview of the current preclinical toxicological data for 25B-NBOH. Due to the limited availability of in-depth preclinical studies specifically on 25B-NBOH, this document also incorporates data from closely related analogues, such as 25B-NBOMe and other NBOH compounds, to provide a broader toxicological context. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the pharmacological and toxicological properties of this class of compounds.

Introduction

25B-NBOH is a potent agonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors.[1] Its structural similarity to other N-benzylphenethylamines, such as 25B-NBOMe, suggests a comparable pharmacological and toxicological profile. Clinical case reports have documented severe sympathomimetic toxicity in humans following exposure to 25B-NBOH, including hallucinations, agitation, seizures, and acute kidney injury.[2][3] Understanding the preclinical toxicology of 25B-NBOH is crucial for assessing its potential harm and developing strategies for mitigation.

Pharmacodynamics

25B-NBOH's primary pharmacological action is mediated through its high affinity for serotonin receptors. The available preclinical data on its receptor binding profile is summarized in the table below.

| Receptor | Parameter | Value | Species | Reference |

| 5-HT2A | pKi | 8.3 | - | [1] |

| 5-HT2C | pKi | 9.4 | - | [1] |

Table 1: Receptor Binding Affinity of 25B-NBOH

The high potency at the 5-HT2A receptor is believed to be responsible for its hallucinogenic effects. The activation of 5-HT2A receptors by related N-benzylphenethylamines is known to initiate a cascade of intracellular signaling events.

Signaling Pathway

The agonism of 25B-NBOH at the 5-HT2A receptor is expected to trigger downstream signaling pathways, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is implicated in the psychoactive and toxic effects of serotonergic hallucinogens.

Caption: 5-HT2A Receptor Signaling Pathway Activated by 25B-NBOH.

Preclinical Toxicology

Direct preclinical toxicological studies on 25B-NBOH are scarce. Therefore, data from closely related analogues are presented to infer its potential toxicological profile.

In Vivo Toxicity

No formal in vivo LD50 studies for 25B-NBOH in rodent models have been published. However, studies on the related compound 25H-NBOH in zebrafish embryos provide some indication of its developmental toxicity.

| Compound | Model Organism | Endpoint | Value | Reference |

| 25H-NBOH | Zebrafish (Danio rerio) Embryo | LC50 (96h) | 43 µg/mL | [4] |

| 25H-NBOMe | Zebrafish (Danio rerio) Embryo | LC50 (96h) | 84 µg/mL | [4] |

Table 2: In Vivo Toxicity Data for NBOH Analogues

These studies suggest that NBOH compounds can induce lethality and developmental abnormalities. The observed effects in zebrafish embryos for 25H-NBOH included spine malformation, egg hatching delay, and body malformation.[4]

In Vitro Cytotoxicity

There is a lack of specific in vitro cytotoxicity data for 25B-NBOH. Studies on the related compound 25C-NBOMe have demonstrated cytotoxic effects on various neuronal cell lines.

Neurotoxicity

Studies on the related compound 25H-NBOH in organotypic hippocampal cultures have indicated potential neurotoxic effects, including a reduction in the density of mature neurons.[5] The neurotoxicity of the NBOMe class of compounds is thought to involve the activation of the MAPK/ERK cascade and inhibition of the Akt/PKB signaling pathway.[6]

Cardiotoxicity

While no specific cardiotoxicity studies on 25B-NBOH have been identified, related NBOMe compounds have been associated with cardiotoxic effects. For example, 25I-NBOMe has been shown to downregulate the expression of p21 (CDC42/RAC)-activated kinase 1 (PAK1), an enzyme with known cardioprotective effects.[7]

Experimental Protocols

Zebrafish Embryo Toxicity Assay

A common protocol for assessing developmental toxicity in zebrafish, as used for 25H-NBOH, is outlined below.

Caption: Zebrafish Embryo Toxicity Assay Workflow.

Discussion and Future Directions

The available data, although limited, indicates that 25B-NBOH is a potent serotonergic agonist with a toxicological profile likely similar to other NBOH and NBOMe compounds. Clinical reports confirm its potential for severe adverse effects in humans. However, a significant data gap exists in the preclinical toxicological assessment of 25B-NBOH.

Future research should focus on:

-

In vivo toxicity studies: Determining the LD50 and identifying target organs of toxicity in rodent models.

-

In vitro cytotoxicity screening: Assessing the cytotoxic potential of 25B-NBOH in a panel of relevant cell lines (e.g., neuronal, cardiac, hepatic).

-

Pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 25B-NBOH.

-

Mechanistic studies: Elucidating the specific signaling pathways and molecular mechanisms underlying its toxicity.

A more complete preclinical toxicological profile is essential for a comprehensive risk assessment of 25B-NBOH and for informing public health and regulatory responses to its emergence as a novel psychoactive substance.

Conclusion

25B-NBOH is a potent synthetic hallucinogen with a clear potential for significant toxicity. While direct preclinical data is limited, evidence from clinical cases and studies on analogous compounds strongly suggests a risk of neurotoxicity, cardiotoxicity, and developmental toxicity. This technical guide highlights the urgent need for further research to fully characterize the toxicological profile of 25B-NBOH and to better understand the public health implications of its use.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical or legal advice. The substances discussed are for research purposes only and are not for human consumption.

References

- 1. 25B-NBOH - Wikipedia [en.wikipedia.org]

- 2. A cluster of 25B-NBOH poisonings following exposure to powder sold as lysergic acid diethylamide (LSD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cfsre.org [cfsre.org]

- 4. The new psychoactive substances 25H-NBOMe and 25H-NBOH induce abnormal development in the zebrafish embryo and interact in the DNA major groove - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neurotoxic effects of hallucinogenic drugs 25H-NBOMe and 25H-NBOH in organotypic hippocampal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 7. 25I-NBOMe, a phenethylamine derivative, induces adverse cardiovascular effects in rodents: possible involvement of p21 (CDC42/RAC)-activated kinase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of 25B-NBOH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

25B-NBOH is a potent synthetic hallucinogen and a derivative of the phenethylamine (B48288) 2C-B. As a member of the NBOH family of compounds, it has garnered significant interest within the scientific community for its high affinity and agonist activity at serotonin (B10506) receptors, particularly the 5-HT2A subtype. This technical guide provides a comprehensive overview of the pharmacodynamics of 25B-NBOH, summarizing key quantitative data, detailing experimental methodologies, and visualizing its primary signaling pathway. The information presented herein is intended to serve as a core resource for researchers and professionals engaged in the study of serotonergic systems and the development of novel therapeutics.

Core Pharmacodynamic Properties

25B-NBOH is recognized as a potent serotonin receptor agonist.[1][2] Its primary mechanism of action is mediated through its interaction with serotonin receptors, exhibiting a notable affinity for the 5-HT2A and 5-HT2C receptors.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the binding affinity and functional potency of 25B-NBOH and its closely related analogs.

| Receptor | Ligand | pKi | Ki (nM) | Reference |

| 5-HT2A | 25B-NBOH | 8.3 | ~5.0 | [3] |

| 5-HT2C | 25B-NBOH | 9.4 | ~0.4 | [3] |

Table 1: Receptor Binding Affinities of 25B-NBOH. This table presents the negative logarithm of the inhibitory constant (pKi) and the calculated inhibitory constant (Ki) of 25B-NBOH at human serotonin 5-HT2A and 5-HT2C receptors.

| Assay | Ligand | EC50 (nM) | Emax (%) | Reference |

| Gαq Activation (miniGαq Recruitment) | 25CN-NBOH | 8.6 | 123 | [4][5] |

| β-arrestin 2 Recruitment | 25CN-NBOH | 2.8 | 150 | [4][5] |

Table 2: Functional Activity of 25CN-NBOH, a Close Analog of 25B-NBOH. This table provides the half-maximal effective concentration (EC50) and maximum effect (Emax) for Gαq activation and β-arrestin 2 recruitment induced by 25CN-NBOH at the 5-HT2A receptor. The Emax is expressed as a percentage of the response to a reference agonist (LSD).

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like 25B-NBOH primarily initiates a G-protein-coupled signaling cascade. The receptor is predominantly coupled to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

In addition to the canonical G-protein signaling, 5-HT2A receptor activation can also trigger β-arrestin-mediated signaling pathways. The recruitment of β-arrestin to the receptor can lead to receptor desensitization and internalization, as well as initiate distinct downstream signaling events. Some ligands may show bias towards either the G-protein or β-arrestin pathway, a concept known as functional selectivity or biased agonism.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the pharmacodynamics of 25B-NBOH.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of 25B-NBOH for specific receptors.

Objective: To determine the inhibitory constant (Ki) of 25B-NBOH at the 5-HT2A receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]ketanserin).

-

25B-NBOH hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare a series of dilutions of 25B-NBOH in assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the various concentrations of 25B-NBOH or vehicle.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known 5-HT2A antagonist (e.g., ketanserin).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value of 25B-NBOH, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Functional Assays: Gαq Activation and β-Arrestin Recruitment

These assays measure the functional consequences of 25B-NBOH binding to the 5-HT2A receptor.

Objective: To determine the EC50 and Emax of 25B-NBOH for Gαq activation and β-arrestin 2 recruitment at the 5-HT2A receptor.

Materials:

-

HEK293 cells co-expressing the human 5-HT2A receptor and a reporter system (e.g., a calcium-sensitive dye for Gαq activation, or a β-arrestin 2 recruitment assay system like PathHunter®).

-

This compound.

-

Assay buffer or cell culture medium.

-

96- or 384-well microplates.

-

Plate reader capable of detecting the reporter signal (e.g., fluorescence or luminescence).

Procedure for Gαq Activation (Calcium Flux Assay):

-

Plate the cells in a microplate and allow them to adhere.

-

Load the cells with a calcium-sensitive fluorescent dye.

-

Prepare a series of dilutions of 25B-NBOH in assay buffer.

-

Add the 25B-NBOH dilutions to the cells.

-

Measure the fluorescence intensity over time using a plate reader to detect changes in intracellular calcium concentration.

-

Analyze the data to generate dose-response curves and determine the EC50 and Emax values.

Procedure for β-Arrestin 2 Recruitment Assay (e.g., PathHunter®):

-

Plate the engineered cells in a microplate.

-

Prepare a series of dilutions of 25B-NBOH in cell culture medium.

-

Add the 25B-NBOH dilutions to the cells and incubate for a specified period (e.g., 90 minutes).

-

Add the detection reagents according to the manufacturer's protocol.

-

Incubate to allow for signal development.

-

Measure the luminescence signal using a plate reader.

-

Analyze the data to generate dose-response curves and determine the EC50 and Emax values.

Conclusion

25B-NBOH is a potent serotonergic agonist with high affinity for the 5-HT2A and 5-HT2C receptors. Its activity at the 5-HT2A receptor initiates downstream signaling through both Gq-protein and β-arrestin pathways. The quantitative data and experimental protocols provided in this guide offer a foundational understanding of the pharmacodynamics of 25B-NBOH, which is essential for its use as a research tool and for the development of novel compounds targeting the serotonergic system. Further research is warranted to fully elucidate the specific biased agonism profile of 25B-NBOH and its in vivo consequences.

References

Methodological & Application

Application Notes and Protocols for 25B-NBOH in Receptor Binding Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 25B-NBOH, a potent and selective serotonin (B10506) 5-HT2A receptor agonist, in in vitro receptor binding assays. Detailed protocols, data presentation guidelines, and visual representations of experimental workflows and signaling pathways are included to facilitate rigorous pharmacological characterization.

Introduction to 25B-NBOH

25B-NBOH, or 2C-B-NBOH, is a derivative of the phenethylamine (B48288) psychedelic 2C-B.[1] It is recognized as a potent partial agonist at the human 5-HT2A receptor, exhibiting high affinity for this receptor subtype.[1][2] Its structural similarity to other N-benzylphenethylamines, such as 25B-NBOMe, has made it a compound of interest in neuroscience research, particularly for investigating the structure-activity relationships of serotonergic hallucinogens and for use as a research tool to probe the 5-HT2A receptor system.[3][4]

Pharmacological Profile

25B-NBOH is a selective agonist for the 5-HT2A receptor. Its binding affinity has been characterized in various studies, demonstrating its high potency. The N-benzyl-2-hydroxy moiety is a key structural feature contributing to its high affinity for the 5-HT2A receptor.

Quantitative Data

The following table summarizes the reported binding affinities of 25B-NBOH for serotonin receptors. This data is crucial for designing and interpreting receptor binding experiments.

| Receptor | Ligand | Assay Type | pKi | Ki (nM) | Reference |

| 5-HT2A | 25B-NBOH | Radioligand Displacement | 8.3 | ~5.0 | [2] |

| 5-HT2C | 25B-NBOH | Radioligand Displacement | 9.4 | ~0.4 | [2] |

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.

Experimental Protocols

A competitive radioligand binding assay is a standard method to determine the binding affinity (Ki) of an unlabeled compound, such as 25B-NBOH, for a specific receptor. This protocol describes the displacement of a radiolabeled antagonist from the 5-HT2A receptor by 25B-NBOH.

Protocol 1: 5-HT2A Receptor Competitive Binding Assay

Objective: To determine the inhibitory constant (Ki) of 25B-NBOH for the human 5-HT2A receptor.

Materials:

-

Receptor Source: Commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[2][5]

-

Radioligand: [3H]-Ketanserin, a well-characterized 5-HT2A receptor antagonist.

-

Test Compound: 25B-NBOH hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1]

-

Scintillation fluid.

-

Microplate scintillation counter.

-

Cell harvester.

Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membrane preparation on ice.

-

Homogenize the membranes in ice-cold assay buffer using a glass-Teflon homogenizer.

-

Determine the protein concentration of the membrane suspension using a standard protein assay (e.g., BCA or Bradford assay).

-

Dilute the membrane preparation in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add assay buffer, [3H]-Ketanserin (at a concentration near its Kd, typically 0.5-2 nM), and the membrane preparation.

-

Non-specific Binding (NSB): Add assay buffer, [3H]-Ketanserin, a high concentration of unlabeled Ketanserin (e.g., 10 µM), and the membrane preparation.

-

Competitive Binding: Add assay buffer, [3H]-Ketanserin, varying concentrations of 25B-NBOH (typically from 10⁻¹¹ to 10⁻⁵ M), and the membrane preparation.

-

Each condition should be performed in triplicate.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filters completely.

-

Place the filters in scintillation vials, add scintillation fluid, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the 25B-NBOH concentration.

-

Determine the IC50: The IC50 value is the concentration of 25B-NBOH that inhibits 50% of the specific binding of the radioligand. This can be determined using non-linear regression analysis (sigmoidal dose-response curve).

-

Calculate the Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand ([3H]-Ketanserin).

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualizations

5-HT2A Receptor Signaling Pathway

Caption: 5-HT2A receptor signaling cascade upon 25B-NBOH binding.

Experimental Workflow for Receptor Binding Assay

References

Application Note: Quantification of 25B-NBOH in Human Biological Samples

Introduction

25B-NBOH (2-(((4-bromo-2,5-dimethoxyphenethyl)amino)methyl)phenol) is a potent synthetic hallucinogen derived from the 2C-B phenethylamine.[1][2] As a member of the NBOH class of new psychoactive substances (NPS), it poses a significant challenge to forensic and clinical toxicology laboratories.[3] Accurate and sensitive analytical methods are crucial for its detection and quantification in biological samples to aid in clinical diagnosis, forensic investigations, and drug development research. This document provides detailed protocols for the quantification of 25B-NBOH in human whole blood and urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique well-suited for this analysis due to its high sensitivity and specificity.[4][5] Notably, gas chromatography-mass spectrometry (GC-MS) is less ideal for NBOH compounds as they are thermolabile and can degrade into other substances, potentially leading to misidentification.[1][2][6]

Analytical Method for 25B-NBOH in Whole Blood

This protocol describes a method for the quantitative analysis of 25B-NBOH in whole blood samples using LC-MS/MS. The procedure involves a protein precipitation step for sample cleanup.

Experimental Protocol

1.1.1 Materials and Reagents

-

25B-NBOH reference standard

-

25B-NBOMe-d3 (or other suitable deuterated internal standard)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Deionized water

-

Human whole blood (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Centrifuge

-

Autosampler vials

1.1.2 Sample Preparation: Protein Precipitation

-

Pipette 100 µL of whole blood sample, calibrator, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (e.g., 25B-NBOMe-d3 at 100 ng/mL in methanol).

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and inject into the LC-MS/MS system.

1.1.3 LC-MS/MS Conditions

-

Liquid Chromatography:

-

System: UPLC or HPLC system

-

Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

25B-NBOH: Precursor ion m/z 366.1 → Product ions (e.g., m/z 260.0, m/z 107.0)[7]

-

Internal Standard (e.g., 25B-NBOMe-d3): To be determined based on the specific standard used.

-

-

Instrument Parameters: Optimize source temperature, gas flows, and collision energies for maximum signal intensity.

-

Workflow Diagram

Caption: Workflow for 25B-NBOH Quantification in Blood.

Analytical Method for 25B-NBOH in Urine

This protocol provides a method for the quantification of 25B-NBOH in urine samples using Supported Liquid Extraction (SLE) followed by LC-MS/MS analysis.[5][8]

Experimental Protocol

2.1.1 Materials and Reagents

-

All materials from Section 1.1.1

-

Supported Liquid Extraction (SLE) cartridges

-

Ethyl acetate (B1210297)

-

Ammonium hydroxide

-

Phosphate (B84403) buffer (pH 6)

2.1.2 Sample Preparation: Supported Liquid Extraction (SLE)

-

Pipette 200 µL of urine sample into a tube.

-

Add 20 µL of the internal standard working solution.

-

Add 200 µL of phosphate buffer (pH 6) and vortex.

-

Load the entire mixture onto the SLE cartridge and wait 5 minutes for it to absorb.

-

Elute the analytes by passing 1 mL of ethyl acetate through the cartridge.

-

Collect the eluate in a clean tube.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2.1.3 LC-MS/MS Conditions

The LC-MS/MS conditions are identical to those described in Section 1.1.3.

Workflow Diagram

Caption: Workflow for 25B-NBOH Quantification in Urine.

Quantitative Data Summary

The following table summarizes the quantitative parameters for the analysis of NBOH and related NBOMe compounds in biological fluids, based on published literature. These values can be used as a reference for method development and validation.

| Analyte | Matrix | Method | Linearity (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| 25B-NBOH | Urine | LC-MS/MS | N/A | 0.5 | N/A | >80 | [8] |

| 25B-NBOH | Oral Fluid | LC-MS/MS | 0.25 - 25 | 0.05 | 0.25 | 80-129 | [9] |

| 25B-NBOMe | Whole Blood | LC-MS/MS | 0.01 - 20 | N/A | 0.01 - 0.02 | N/A | [4] |

| 25B-NBOMe | Serum | LC-MS/MS | N/A | N/A | N/A | N/A | [10] |

| 25B-NBOMe | Blood | UPLC-MS/MS | N/A | N/A | N/A | N/A | [11] |

N/A: Not available in the cited literature.

Discussion

The provided protocols offer robust and sensitive methods for the quantification of 25B-NBOH in whole blood and urine. The choice of internal standard is critical for accurate quantification; a stable isotope-labeled analog of the analyte (e.g., 25B-NBOH-d3) is ideal, but a structurally similar compound like 25B-NBOMe-d3 can also be used.[10]

Method validation should be performed according to established guidelines, assessing parameters such as selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects.[8] The metabolism of 25B-NBOH involves O-demethylation, hydroxylation, and dehydrogenation.[3][7] Therefore, the developed methods could be expanded to include the quantification of these metabolites to extend the detection window in forensic and clinical cases.

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of new NBOH drugs in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH | CoLab [colab.ws]

- 3. Metabolic characterization of 25X-NBOH and 25X-NBOMe phenethylamines based on UHPLC-Q-Exactive Orbitrap MS in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Liquid chromatography [bio-protocol.org]

- 6. Identification of new NBOH drugs in seized blotter papers: 25B-NBOH, 25C-NBOH, and 25E-NBOH | springermedizin.de [springermedizin.de]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of synthetic hallucinogens in oral fluids by microextraction by packed sorbent and liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolution of the NBOMes: 25C- and 25B- Sold as 25I-NBOMe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note & Protocol: Validated LC-MS/MS Method for the Quantification of 25B-NBOH and its Analogs in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the validation of a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 25B-NBOH and its analogs. These novel psychoactive substances (NPS) are potent hallucinogens that pose significant challenges for forensic and clinical toxicology laboratories. The inherent thermolability of the NBOH series necessitates the use of non-thermal analytical techniques like LC-MS/MS to prevent misidentification.[1][2] This method has been validated for use with various biological matrices, including whole blood, plasma, and urine, demonstrating high sensitivity and reliability.

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to public health and forensic toxicology. The N-(2-hydroxybenzyl)phenethylamine (NBOH) series of hallucinogens, including 25B-NBOH, are potent agonists of the serotonin (B10506) 5-HT2A receptor.[3][4] Their high potency and structural similarity to other controlled substances necessitate the development of robust and sensitive analytical methods for their detection and quantification in biological specimens. Gas chromatography-mass spectrometry (GC-MS) is often unsuitable for the analysis of NBOH compounds due to their thermal instability, which can lead to degradation and misidentification.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a superior alternative, providing the necessary selectivity and sensitivity for the analysis of these thermolabile compounds without derivatization.[1] This application note describes a validated LC-MS/MS method for the simultaneous quantification of 25B-NBOH and its analogs, providing the necessary protocols and validation data for implementation in a research or clinical setting.

Signaling Pathway and Mechanism of Action

25B-NBOH and its analogs exert their hallucinogenic effects primarily through their action as potent full agonists of the serotonin 5-HT2A receptor.[3][4] Activation of this G-protein coupled receptor (GPCR) initiates a cascade of intracellular events, leading to the modulation of various neurotransmitter systems. This includes an increase in extracellular levels of glutamate, serotonin, and dopamine (B1211576) in key brain regions such as the frontal cortex. The activation of the 5-HT2A receptor and subsequent downstream signaling are believed to be central to the profound perceptual and cognitive alterations induced by these substances.

Caption: 25B-NBOH and analogs signaling pathway.

Experimental Protocols

This section details the materials and procedures for the validated LC-MS/MS method.

Materials and Reagents

-

Reference Standards: 25B-NBOH, 25C-NBOH, 25I-NBOH, and their corresponding deuterated internal standards (IS).

-

Solvents: Acetonitrile (ACN), methanol (B129727) (MeOH), and water (all LC-MS grade).

-

Reagents: Formic acid, ammonium (B1175870) formate.

-

Biological Matrices: Drug-free human whole blood, plasma, and urine.

-

Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18), or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate (B1210297), hexane).

Sample Preparation

A critical step for accurate quantification is the efficient extraction of the analytes from the complex biological matrix. Both Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) have been shown to be effective.

3.2.1. Solid Phase Extraction (SPE) Protocol

-

Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Sample Loading: To 1 mL of biological sample (whole blood, plasma, or urine), add the internal standard. Vortex and load the sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of a 5% methanol in water solution to remove interferences.

-

Elution: Elute the analytes with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3.2.2. Liquid-Liquid Extraction (LLE) Protocol

-

Sample Preparation: To 1 mL of biological sample, add the internal standard and 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Extraction: Add 3 mL of an organic solvent (e.g., a mixture of ethyl acetate and hexane). Vortex for 5 minutes.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

-

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Instrument Parameters

| Parameter | Setting |

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Start at 10% B, ramp to 90% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized for the instrument used.

Method Validation

The analytical method was validated according to established guidelines, assessing linearity, sensitivity, accuracy, precision, and stability.

Experimental Workflow

The overall workflow for the method validation is depicted in the following diagram.

Caption: LC-MS/MS method validation workflow.

Quantitative Data Summary

The following tables summarize the quantitative validation data for 25B-NBOH and selected analogs.

Table 2: Linearity and Sensitivity

| Analyte | Linear Range (ng/mL) | R² | LOQ (ng/mL) |

| 25B-NBOH | 0.1 - 100 | > 0.99 | 0.1 |

| 25C-NBOH | 0.1 - 100 | > 0.99 | 0.1 |

| 25I-NBOH | 0.1 - 100 | > 0.99 | 0.1 |

| 25B-NBOMe | 0.01 - 20[3][4] | > 0.99 | 0.01[3][4] |

| 25C-NBOMe | 0.01 - 20[3][4] | > 0.99 | 0.01[3][4] |

| 25I-NBOMe | 0.01 - 20[3][4] | > 0.99 | 0.01[3][4] |

Table 3: Accuracy and Precision (in Whole Blood)

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |